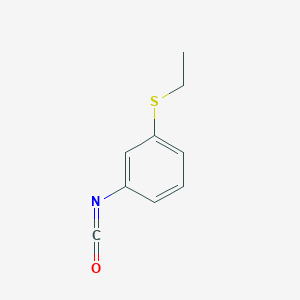
1-Ethylsulfanyl-3-isocyanatobenzene
Cat. No. B8298076
M. Wt: 179.24 g/mol
InChI Key: PURMFAMJEARTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06503949B1
Procedure details


To a slurry of the above 3-ethylsulfanylphenylamine hydrochloride (31.6 mmol, 6 g) in toluene (100 mL) was added diphosgene (trichloromethyl chloroformate, 158 mmol, 31.3 g) and the mixture was refluxed for 2 hours affording a clear solution. The solvent was removed in vacuo and the residue was used without further purification.
Name
3-ethylsulfanylphenylamine hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([S:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[CH3:3].[O:12]=[C:13](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH2:2]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N:11]=[C:13]=[O:12])[CH:6]=1)[CH3:3] |f:0.1|
|
Inputs


Step One
|
Name
|
3-ethylsulfanylphenylamine hydrochloride
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)SC=1C=C(C=CC1)N
|
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)SC1=CC(=CC=C1)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
